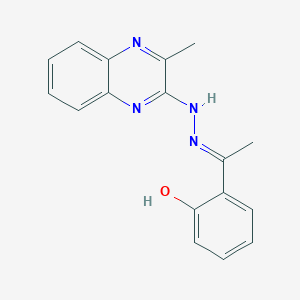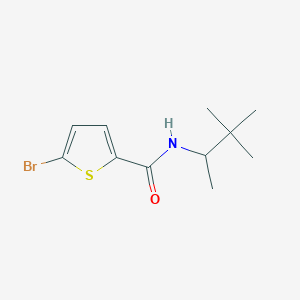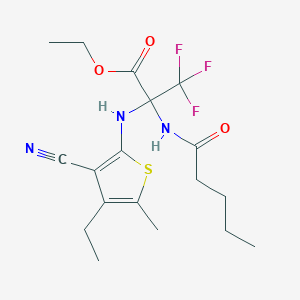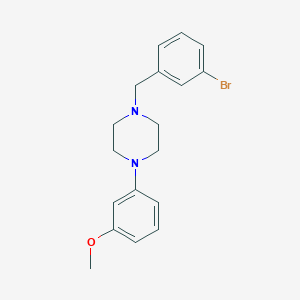
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone
Vue d'ensemble
Description
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO is a quinoline derivative that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is not fully understood. However, it has been proposed that 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone acts by inhibiting the electron transport chain in bacteria and fungi. This leads to the depletion of ATP, which is required for the survival of these microorganisms. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to induce the production of reactive oxygen species (ROS) in bacteria and fungi, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce the expression of genes involved in oxidative stress response, DNA damage repair, and cell cycle regulation. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to induce apoptosis in cancer cells, suggesting that it may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is its broad-spectrum antibacterial, antifungal, and antiviral activity. This makes it a potentially useful tool for studying the mechanisms of action of these microorganisms. However, one of the main limitations of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is its toxicity. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to be toxic to mammalian cells at high concentrations, which limits its use in in vivo experiments.
Orientations Futures
There are several future directions for the study of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone. One potential application is in the development of new antibacterial, antifungal, and antiviral agents. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could serve as a lead compound for the development of new drugs that target the electron transport chain in microorganisms. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could be used as a tool for studying the mechanisms of action of oxidative stress and apoptosis in cancer cells. Finally, the toxicity of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could be further investigated to determine its potential applications in cancer therapy.
Méthodes De Synthèse
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone can be synthesized by reacting 3-methyl-2-quinoxalinecarboxaldehyde with 2-hydroxyacetophenone and hydrazine hydrate under reflux conditions. The reaction proceeds through a condensation reaction, followed by a hydrazone formation reaction. The product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to possess antibacterial activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to possess antiviral activity against herpes simplex virus type 1.
Propriétés
IUPAC Name |
2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11(13-7-3-6-10-16(13)22)20-21-17-12(2)18-14-8-4-5-9-15(14)19-17/h3-10,22H,1-2H3,(H,19,21)/b20-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUWDAOBCMGZAM-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=C(C)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C(\C)/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333426 | |
| Record name | 2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{1-[(3-Methyl-quinoxalin-2-yl)-hydrazono]-ethyl}-phenol | |
CAS RN |
368433-10-7 | |
| Record name | 2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7,7-trimethyl-3-oxo-N-[2-(2-thienyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)

![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide](/img/structure/B6046271.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6046275.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![ethyl (1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6046286.png)
![N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6046291.png)

![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)
![N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)